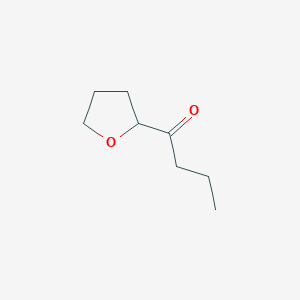
1-(Oxolan-2-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxolan-2-yl)butan-1-one is a chemical compound that belongs to the family of ketones. It is also known as 2-Oxolanone, 4-methyl-3-(2-oxoethyl)- or Methyl 3-(2-oxoethyl)-4-methyl-2-oxolaneacetate. This compound has gained significant attention in the scientific research community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-(Oxolan-2-yl)butan-1-one has been studied for its potential applications in various fields of scientific research. It has been reported to exhibit antimicrobial, antifungal, and antiviral properties. This compound has also been studied for its potential to inhibit the growth of cancer cells. Furthermore, it has been investigated for its potential use in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-(Oxolan-2-yl)butan-1-one is still under investigation. However, it has been suggested that this compound may exert its antimicrobial, antifungal, and antiviral effects by inhibiting the growth of microorganisms. It has also been proposed that this compound may inhibit the growth of cancer cells by inducing apoptosis or inhibiting cell proliferation.
Efectos Bioquímicos Y Fisiológicos
1-(Oxolan-2-yl)butan-1-one has been reported to exhibit low toxicity in vitro and in vivo. However, further studies are needed to determine its long-term effects on human health. This compound has also been reported to exhibit moderate anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(Oxolan-2-yl)butan-1-one in lab experiments is its high purity and good yield. This compound is also relatively easy to synthesize. However, one limitation of using this compound is its potential toxicity, which may require special handling and disposal procedures.
Direcciones Futuras
There are several future directions for the study of 1-(Oxolan-2-yl)butan-1-one. One direction is to investigate its potential use as a drug candidate for the treatment of microbial infections, cancer, and inflammation. Another direction is to study its potential use in the synthesis of other compounds. Additionally, further studies are needed to determine its long-term effects on human health and its potential toxicity.
In conclusion, 1-(Oxolan-2-yl)butan-1-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound.
Métodos De Síntesis
The synthesis of 1-(Oxolan-2-yl)butan-1-one can be achieved through the reaction of 4-methyl-2-oxolaneacetic acid with ethyl chloroacetate in the presence of a base. The resulting product is then hydrolyzed to obtain the target compound. This method has been reported to yield a high purity product with a good yield.
Propiedades
Número CAS |
100113-53-9 |
|---|---|
Nombre del producto |
1-(Oxolan-2-yl)butan-1-one |
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.2 g/mol |
Nombre IUPAC |
1-(oxolan-2-yl)butan-1-one |
InChI |
InChI=1S/C8H14O2/c1-2-4-7(9)8-5-3-6-10-8/h8H,2-6H2,1H3 |
Clave InChI |
AJVISEDONRMJFV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1CCCO1 |
SMILES canónico |
CCCC(=O)C1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



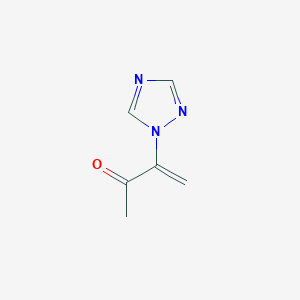
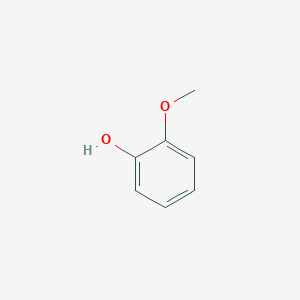
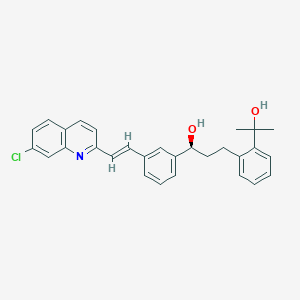
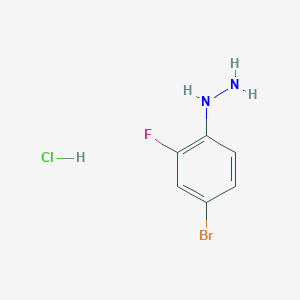
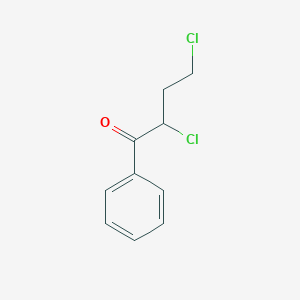
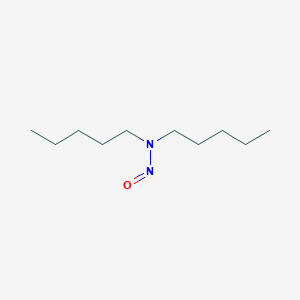
![Niobium,trichloro[1,2-di(methoxy-kO)ethane]-](/img/structure/B22228.png)
![[(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester](/img/structure/B22234.png)
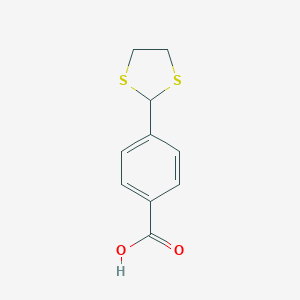
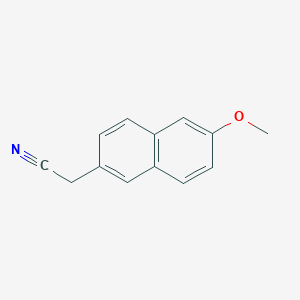
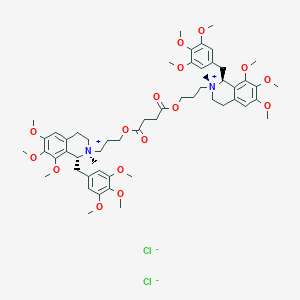
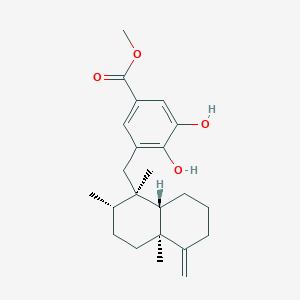
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide](/img/structure/B22243.png)
![1,7-Dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-2,6-dihydroxy-3-methylheptan-4-one](/img/structure/B22247.png)